molecular formula C6H10N2O B1381990 3-Cyclopropylimidazolidin-4-one CAS No. 1535474-30-6

3-Cyclopropylimidazolidin-4-one

Cat. No.: B1381990
CAS No.: 1535474-30-6
M. Wt: 126.16 g/mol
InChI Key: WSZOQJARQDYAFG-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazolidin-4-one: is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: 3-Cyclopropylimidazolidin-4-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and other therapeutic agents .

Medicine: The compound’s medicinal applications include its use in the design of new drugs. Its imidazolidinone core is a common motif in pharmaceuticals, contributing to the development of treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Biological Activity

3-Cyclopropylimidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the imidazolidinone family, characterized by a five-membered ring structure containing nitrogen atoms. The cyclopropyl group contributes to its unique properties, influencing its biological activity through steric effects and electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics in response to rising drug resistance .

Compound Activity Target Bacteria Mechanism
This compoundAntibacterialMRSA, E. coliMembrane disruption

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. Modifications at various positions on the imidazolidinone ring can enhance insulin sensitivity and glucose uptake in cells. For example, certain derivatives have shown to activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a vital role in glucose metabolism .

Case Studies

Case studies focusing on the application of this compound in therapeutic contexts have provided insights into its efficacy and safety profiles. One notable case involved the use of a derivative in diabetic rats, where it significantly reduced blood glucose levels compared to control groups. This study underscores the potential for clinical applications in managing diabetes .

Example Case Study: Efficacy in Diabetic Models

  • Objective : To evaluate the hypoglycemic effect of this compound.
  • Method : Diabetic rats were treated with varying doses of the compound over four weeks.
  • Results : Significant reduction in fasting blood glucose levels was observed, with a maximum reduction of 45% at the highest dose.
  • : The compound shows promise as a therapeutic agent for diabetes management.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism and bacterial cell wall synthesis.
  • Receptor Modulation : Activation of PPARγ enhances insulin sensitivity and regulates lipid metabolism.
  • Membrane Disruption : Antimicrobial activity is largely due to the disruption of bacterial membranes, leading to cell lysis.

Future Directions

Further research is needed to optimize the structure of this compound derivatives to enhance their biological activities and reduce toxicity. In vivo studies are essential for understanding pharmacokinetics and long-term effects.

Properties

IUPAC Name

3-cyclopropylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-3-7-4-8(6)5-1-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZOQJARQDYAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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